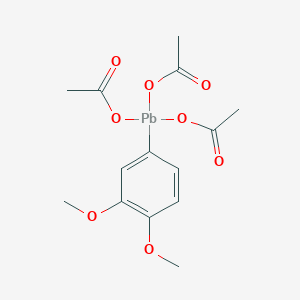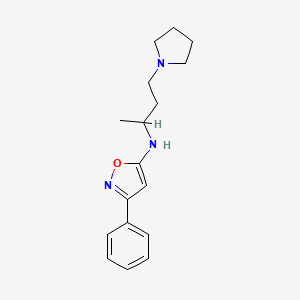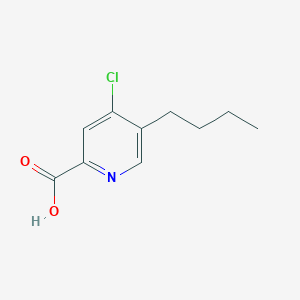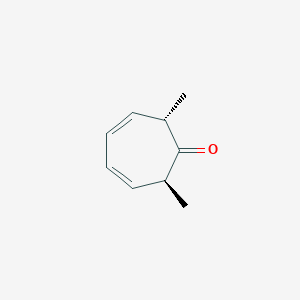
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chemical compound characterized by its unique cycloheptadiene structure with two methyl groups at positions 2 and 7. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves cyclization reactions starting from suitable precursors. One common method involves the use of cycloheptadiene derivatives, which undergo methylation at the 2 and 7 positions under specific conditions. The reaction conditions often include the use of strong bases and methylating agents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization and methylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the cycloheptadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cycloheptadiene reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the methyl groups at positions 2 and 7.
2,7-Dimethylcycloheptadiene: A closely related compound with a similar substitution pattern but differing in the position of the double bonds.
Uniqueness
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at positions 2 and 7 significantly influences its reactivity and the types of reactions it can undergo, distinguishing it from other cycloheptadiene derivatives.
Eigenschaften
CAS-Nummer |
85236-01-7 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(2S,7S)-2,7-dimethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
LQCRMLKFLQSYFH-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1C=CC=C[C@@H](C1=O)C |
Kanonische SMILES |
CC1C=CC=CC(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



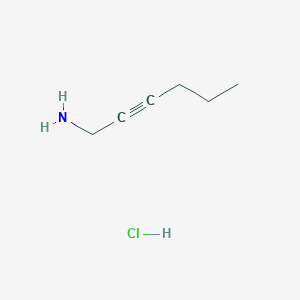
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
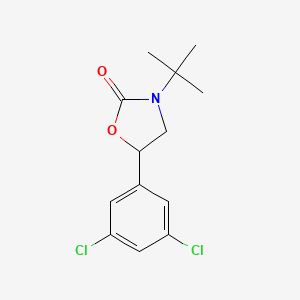
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
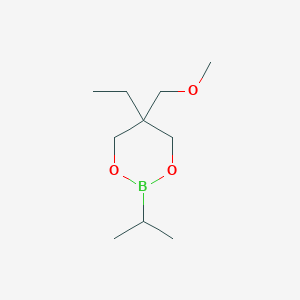

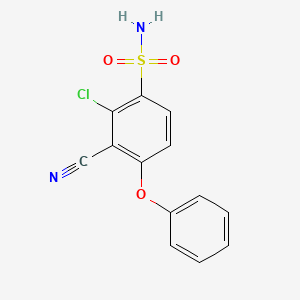
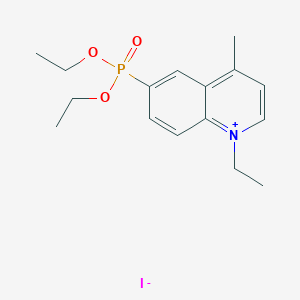
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
